molecular formula C10H14BNO3 B13471175 3-(3-Hydroxypyrrolidino)phenylboronic acid

3-(3-Hydroxypyrrolidino)phenylboronic acid

Cat. No.: B13471175
M. Wt: 207.04 g/mol
InChI Key: GYAZIVGGTJGIRJ-UHFFFAOYSA-N
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Description

[3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid: is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a hydroxypyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under reductive amination conditions.

    Attachment to the Phenyl Ring: The hydroxypyrrolidinyl group is then attached to the phenyl ring via a nucleophilic substitution reaction.

    Introduction of the Boronic Acid Group:

Industrial Production Methods: Industrial production of [3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the pyrrolidinyl moiety can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the specific conditions and reagents used.

    Substitution: The boronic acid group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used in cross-coupling reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The boronic acid group makes this compound useful as a catalyst in various organic reactions, including cross-coupling reactions.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its ability to interact with biological molecules makes it a potential candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the hydroxypyrrolidinyl group, making it less versatile in certain applications.

    Pyrrolidinylphenylboronic Acid: Similar structure but may differ in the position of the hydroxyl group or other substituents.

Uniqueness:

  • The presence of both the hydroxypyrrolidinyl group and the boronic acid group in [3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid provides a unique combination of reactivity and functionality, making it particularly useful in applications requiring both properties.

This detailed article provides a comprehensive overview of [3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14BNO3

Molecular Weight

207.04 g/mol

IUPAC Name

[3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid

InChI

InChI=1S/C10H14BNO3/c13-10-4-5-12(7-10)9-3-1-2-8(6-9)11(14)15/h1-3,6,10,13-15H,4-5,7H2

InChI Key

GYAZIVGGTJGIRJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)N2CCC(C2)O)(O)O

Origin of Product

United States

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